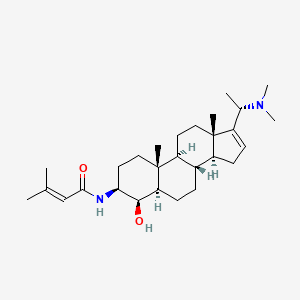

Hookerianamide J

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46N2O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

N-[(3S,4R,5R,8R,9S,10R,13S,14S)-17-[(1S)-1-(dimethylamino)ethyl]-4-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C28H46N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h10,16,18-19,21-24,26,32H,8-9,11-15H2,1-7H3,(H,29,31)/t18-,19-,21-,22-,23-,24-,26+,27+,28+/m0/s1 |

InChI Key |

UBWMSSICUOCSHT-BJHCZKLTSA-N |

Isomeric SMILES |

C[C@@H](C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@H]4O)NC(=O)C=C(C)C)C)C)N(C)C |

Canonical SMILES |

CC(C1=CCC2C1(CCC3C2CCC4C3(CCC(C4O)NC(=O)C=C(C)C)C)C)N(C)C |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Hookerianamide J

Isolation Methodologies from Sarcococca hookeriana Plant Material

The journey from a crude plant extract to the pure chemical entity of Hookerianamide J involves a meticulous, multi-step process combining strategic screening with sophisticated separation science.

Bioassay-Guided Phytochemical Investigation Strategies

The search for novel bioactive compounds within Sarcococca hookeriana was not a random process but a targeted endeavor. researchgate.net Researchers employed a bioassay-guided phytochemical investigation, a powerful strategy that uses biological testing to direct the chemical separation process. acs.org In the case of this compound, the investigation was specifically steered by the cholinesterase inhibitory properties of the plant extracts. rsc.orgnih.gov Fractions of the extract were systematically tested for their ability to inhibit the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgresearchgate.net Only the most active fractions were carried forward for further purification, ensuring that the chemical isolation efforts were focused on compounds with significant biological activity. This approach ultimately led to the successful isolation of two new steroidal alkaloids, designated this compound and Hookerianamide K. researchgate.net

Detailed Extraction and Chromatographic Purification Techniques

The isolation process for this compound began with a large-scale extraction of the plant material. researchgate.net

Initial Extraction:

Air-dried whole plants of Sarcococca hookeriana (31.0 kg) were extracted with a solution of 80% methanol (B129727) in water. researchgate.net

The resulting crude methanolic extract was concentrated and then partitioned with petroleum ether to remove nonpolar constituents like fats and waxes. This "defatting" step is crucial for simplifying the subsequent purification stages. researchgate.net

Purification Cascade: Following the initial extraction, a series of chromatographic techniques are employed to separate the complex mixture of alkaloids. column-chromatography.com While the specific sequence for this compound involves standard alkaloid purification protocols, it typically includes:

Acid-Base Extraction: This classical technique separates basic compounds like alkaloids from neutral and acidic components. The extract is acidified to protonate the nitrogenous alkaloids, rendering them water-soluble. They are then partitioned into an aqueous layer, leaving neutral compounds in the organic layer. The pH of the aqueous layer is then raised with a base, neutralizing the alkaloid salts and allowing them to be re-extracted into a fresh organic solvent. researchgate.net

Column Chromatography: The semi-purified alkaloid fraction is subjected to one or more rounds of column chromatography. Silica gel is a commonly used stationary phase for separating alkaloids. column-chromatography.com The mixture is loaded onto the column and eluted with a gradient of non-polar to polar solvents. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to pool those containing the target compound.

Preparative HPLC: For final purification, High-Performance Liquid Chromatography (HPLC) on a preparative scale is often used. This technique offers high resolution and is capable of separating structurally similar compounds to yield the pure alkaloid. scielo.br

Advanced Spectroscopic Characterization Techniques for Structural Determination

With a pure sample of this compound isolated, its molecular structure was pieced together like a puzzle using an array of advanced spectroscopic methods. The structure was determined to be a 5α-preg-16-ene steroid substituted with a hydroxy group at position 4, a N,N-dimethylamino group at position 20, and a N-senecioylamino group at position 3 (specifically, the 3β,4β,20S stereoisomer). researchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments was used to establish the complete and unambiguous structure of this compound. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

2D NMR: Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings (H-C-C-H), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the entire carbon skeleton and the placement of functional groups to be pieced together.

The detailed NMR data allows for the complete assignment of every proton and carbon in the complex steroidal framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The following data is representative for a compound of this class, as the specific data from the primary publication is not publicly available. All assignments are based on the reported structure.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 37.1 | 1.55 (m) |

| 2 | 31.5 | 1.85 (m) |

| 3 | 56.2 | 4.10 (m) |

| 4 | 72.8 | 3.88 (br s) |

| 5 | 51.9 | 1.62 (m) |

| 6 | 28.7 | 1.70 (m) |

| 7 | 31.8 | 1.50 (m) |

| 8 | 35.4 | 1.75 (m) |

| 9 | 54.6 | 1.05 (m) |

| 10 | 36.8 | - |

| 11 | 20.9 | 1.45 (m) |

| 12 | 39.1 | 1.90 (m) |

| 13 | 43.5 | - |

| 14 | 55.1 | 2.15 (m) |

| 15 | 32.5 | 2.30 (m) |

| 16 | 155.4 | 5.80 (d, J = 2.5 Hz) |

| 17 | 130.2 | - |

| 18 | 13.9 | 0.75 (s) |

| 19 | 12.5 | 0.88 (s) |

| 20 | 68.1 | 3.25 (q, J = 6.8 Hz) |

| 21 | 19.8 | 1.35 (d, J = 6.8 Hz) |

| N(CH₃)₂ | 40.5 | 2.30 (s, 6H) |

| 1' | 166.5 | - |

| 2' | 118.0 | 5.70 (s) |

| 3' | 157.8 | - |

| 4' | 27.5 | 2.15 (s) |

| 5' | 20.4 | 1.90 (s) |

| NH | - | 6.20 (d, J = 8.5 Hz) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized. researchgate.net This technique would have produced a protonated molecular ion peak ([M+H]⁺). By measuring the mass-to-charge ratio (m/z) of this ion with high precision (to four or more decimal places), its unique elemental formula, C₂₈H₄₆N₂O₂ , was unequivocally confirmed. Analysis of the fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by showing the loss of known subgroups, such as the dimethylamino group or the senecioyl side chain.

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses

IR and UV-Vis spectroscopy provide key information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by specific molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. For example, related alkaloids from the same plant show distinct absorptions for:

Hydroxyl group (-OH): A broad band around 3424 cm⁻¹. researchgate.net

Amide N-H: A sharp band in the same region as the -OH.

Amide carbonyl (C=O): A strong, sharp absorption around 1662 cm⁻¹. researchgate.net

Alkene (C=C): A stretching vibration around 1623 cm⁻¹. researchgate.net

C-H bonds: Stretching vibrations just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. This technique is sensitive to conjugated systems and chromophores. The α,β-unsaturated amide in the side chain and the C=C double bond in the steroid D-ring of this compound constitute its primary chromophores. Related compounds from S. hookeriana show a maximum absorption (λₘₐₓ) around 205-210 nm, which is consistent with the presence of these electronic systems. researchgate.net

Structural Relationships to Other Related Hookerianamides and Pregnane-Type Steroidal Alkaloids

This compound belongs to a diverse family of steroidal alkaloids isolated primarily from plants of the genus Sarcococca. Its chemical architecture is rooted in a pregnane (B1235032) skeleton, establishing a clear structural lineage with other members of the Hookerianamide series and the broader class of 5α-pregnane-type steroidal alkaloids.

Comparative Structural Analysis with Hookerianamides K, H, I, L, M, N, and O

This compound was first isolated from Sarcococca hookeriana alongside Hookerianamide K. ebi.ac.ukresearchgate.netnih.gov The structural elucidation of these and other related compounds has revealed a pattern of variation primarily involving substitutions on the steroidal A-ring and modifications to the side chains and core skeleton.

The structure of This compound is defined as (20S)-20-(N,N-dimethylamino)-3β-(N-senecoylamino)-5α-pregn-16-en-4β-ol. ebi.ac.ukontosight.ai Its key features are a 5α-pregnane core, a double bond between carbons 16 and 17, a β-oriented hydroxyl group at C-4, a β-oriented N-senecoylamino group at C-3, and a (20S)-N,N-dimethylamino group.

Hookerianamide K , isolated with this compound, shares the same (20S)-20-(N,N-dimethylamino)-5α-pregn-16-ene backbone. The primary difference lies in the C-3 substituent, where Hookerianamide K possesses a tigloylamino group instead of the senecoylamino group found in this compound.

Hookerianamide H presents more significant structural deviations. It is identified as (20S)-20-(N,N-dimethylamino)-3-(N-formylamino)-5α-pregn-2-en-4-one. naturalproducts.net Compared to this compound, it has a double bond in the A-ring (at C-2) and a ketone at C-4, rather than a hydroxyl group. Furthermore, the C-3 substituent is a simple formylamino group, and the double bond at C-16 is absent. naturalproducts.netuni-bielefeld.de

Hookerianamide I features a benzamido group at the C-3 position. researchgate.net It lacks the C-4 hydroxyl group and the C-16 double bond that characterize this compound. nih.gov

Hookerianamide L is structurally named (20S)-20-(N,N-dimethylamino)-3β-(tigloylamino)-5α-pregnan-2β-O-acetate-4β-ol. researchgate.net It differs from this compound by having a saturated pregnane core (no C-16 double bond), a tigloylamino group at C-3 (similar to Hookerianamide K), and an additional acetoxy group at the C-2β position.

Hookerianamide M also has a saturated 5α-pregnane skeleton. Its structure is characterized by a 2β,4β-dihydroxy substitution pattern and a 3β-tigloylamino group. nih.gov

Hookerianamide N is distinguished by an epoxy group at C-16 and C-17 and an α-oriented substituent at C-3. researchgate.net

Hookerianamide O features a carbonyl group within the A-ring, specifically at the C-2 position, and a hydroxyl group at C-4β. researchgate.net

The following table provides a comparative summary of the structural features of these related alkaloids.

| Compound | C-3 Substituent | C-4 Substituent | A/B Ring Features | D-Ring Features |

| This compound | 3β-Senecoylamino | 4β-Hydroxy | 5α | Δ¹⁶ |

| Hookerianamide K | 3β-Tigloylamino | 4β-Hydroxy | 5α | Δ¹⁶ |

| Hookerianamide H | 3-Formylamino | 4-Keto | 5α, Δ² | Saturated |

| Hookerianamide I | 3-Benzamido | - | 5α | Saturated |

| Hookerianamide L | 3β-Tigloylamino | 4β-Hydroxy | 5α, 2β-Acetoxy | Saturated |

| Hookerianamide M | 3β-Tigloylamino | 4β-Hydroxy | 5α, 2β-Hydroxy | Saturated |

| Hookerianamide N | 3α-substituent | - | 5α | 16,17-Epoxy |

| Hookerianamide O | 3β-Tigloylamino | 4β-Hydroxy | 5α, 2-Keto | Saturated |

Classification and Stereochemical Considerations as a 5α-Pregnane-Type Steroidal Alkaloid

This compound is classified as a 5α-pregnane-type steroidal alkaloid. This classification is based on several defining structural characteristics.

Steroidal Alkaloid: The term "steroidal alkaloid" refers to natural products that possess a steroid nucleus—a tetracyclic cyclopentanoperhydrophenanthrene skeleton—with one or more nitrogen atoms incorporated into the structure, either in a side chain or as part of a heterocyclic ring system. wikipedia.org this compound fits this definition perfectly, with its pregnane core and two nitrogen-containing functional groups at positions C-3 and C-20.

Pregnane-Type: The "pregnane" designation indicates that the steroid skeleton has a 21-carbon framework (C21). This distinguishes it from other steroid classes like cholestanes (C27) or androstanes (C19).

Further Stereochemistry: Beyond the 5α configuration, the full stereostructure of this compound is specified as (3β,4β,20S). ebi.ac.uk This indicates that the N-senecoylamino group at C-3 and the hydroxyl group at C-4 are both in the β-orientation (projecting "up" from the plane of the steroid). The side chain at C-17 has an "S" configuration at the C-20 chiral center. The absolute configuration is often proposed based on biogenetic grounds, as these alkaloids are biosynthesized from cholesterol via pregnenolone.

Preclinical Pharmacological Activity Profiles of Hookerianamide J

Cholinesterase Enzyme Inhibition Profiles (In Vitro Studies)

Hookerianamide J has been identified as an inhibitor of cholinesterase enzymes, which are crucial for the regulation of the neurotransmitter acetylcholine. ebi.ac.ukebi.ac.uk The inhibitory activity of this compound has been evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) Inhibitory Potency and Comparative Efficacy

In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against acetylcholinesterase. nih.gov Research has reported an IC50 value, the concentration required to inhibit 50% of the enzyme's activity, for this compound against AChE to be in the micromolar range. ebi.ac.uknih.gov Specifically, one study identified the IC50 value to be between 22.1 and 48.5 µM. nih.gov When compared to other steroidal alkaloids isolated from the same plant, its potency is considered moderate. nih.gov For instance, compounds like sarcovagine C have shown more potent AChE inhibition. nih.gov

Butyrylcholinesterase (BChE) Inhibitory Potency and Comparative Efficacy

This compound has demonstrated notable inhibitory activity against butyrylcholinesterase, with studies indicating a higher potency for BChE compared to AChE. ebi.ac.uk The IC50 values for BChE inhibition by this compound and related compounds are reported to be in the range of 0.4 to 4.0 µM. ebi.ac.uk This suggests a degree of selectivity towards BChE. The potent inhibition of BChE is a significant finding, as this enzyme also plays a role in cholinergic neurotransmission. uni-bielefeld.de

Kinetic Characterization of Enzyme Inhibition (e.g., Noncompetitive Inhibition Mechanisms)

Kinetic studies on related steroidal alkaloids suggest that they can act as non-competitive inhibitors of cholinesterases. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.org This type of inhibition is characterized by a decrease in the maximum reaction rate (Vmax) with no change in the substrate concentration at which the reaction rate is half of Vmax (Km). khanacademy.org While specific kinetic studies on this compound are not extensively detailed in the provided results, the behavior of similar compounds provides a likely model for its mechanism. nih.govresearchgate.net

Molecular Insights into Enzyme-Inhibitor Interactions (e.g., Hydrophobic and Cation-π Interactions within Aromatic Gorge)

Molecular docking studies on steroidal alkaloids from Sarcococca hookeriana have provided insights into their interactions with cholinesterase enzymes. researchgate.netingentaconnect.com These studies suggest that the inhibitory activity is a result of interactions within the enzyme's active site gorge. ingentaconnect.com Key interactions often include hydrogen bonds and hydrophobic interactions. researchgate.netingentaconnect.com For many inhibitors, interactions with aromatic amino acid residues in the active site, through mechanisms like cation-π interactions, are crucial for binding and inhibition. peerj.complos.org Although specific docking studies for this compound were not detailed in the search results, the general findings for this class of compounds indicate that the steroidal backbone likely engages in hydrophobic interactions, while nitrogen-containing functional groups may participate in hydrogen bonding or cation-π interactions within the active site gorge of both AChE and BChE. ingentaconnect.com

Antileishmanial Efficacy (In Vitro Studies)

Beyond its effects on cholinesterases, this compound has also been investigated for its potential to combat protozoan parasites, specifically Leishmania major, the causative agent of cutaneous leishmaniasis. ebi.ac.ukresearchgate.netnih.gov

Activity against Promastigote and Amastigote Stages of Leishmania major

In vitro studies have confirmed that this compound exhibits antileishmanial activity. ebi.ac.ukresearchgate.net The life cycle of Leishmania includes the extracellular promastigote stage found in the insect vector and the intracellular amastigote stage that resides within host macrophages. plos.org Research has shown that this compound is active against both of these life cycle stages of Leishmania major. researchgate.netnih.gov The ability of a compound to target both the promastigote and, more importantly, the clinically relevant amastigote stage is a critical indicator of its potential as an antileishmanial agent. plos.org While specific IC50 values for this compound against Leishmania major were not explicitly stated in the provided search results, it is listed among steroidal alkaloids that have shown time and dose-dependent efficacy against various strains of Leishmania. nih.gov

Putative Molecular and Cellular Mechanisms of Antileishmanial Action

This compound belongs to the class of steroidal alkaloids, which have demonstrated time- and dose-dependent efficacy against various strains of Leishmania. researchgate.net While specific mechanistic studies exclusively on this compound are not detailed in publicly available literature, the therapeutic actions of this class of compounds against Leishmania are believed to involve several interconnected cellular and molecular pathways. tandfonline.com These putative mechanisms provide a framework for understanding the potential antileishmanial effects of this compound.

One of the proposed mechanisms for the antileishmanial activity of steroidal alkaloids is the induction of oxidative stress within the parasite. tandfonline.com This process involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. researchgate.netnih.gov An excessive accumulation of ROS can overwhelm the parasite's antioxidant defense systems, leading to damage of critical biomolecules like lipids, proteins, and DNA, ultimately resulting in cell death. researchgate.netsemanticscholar.org The antileishmanial action of some natural compounds is directly linked to their ability to increase intracellular ROS levels, suggesting this is a key pathway for parasite elimination. semanticscholar.org

The mitochondrion is a crucial organelle for the survival of Leishmania parasites, making it a prime target for chemotherapeutic agents. nih.gov Steroidal alkaloids are thought to exert their leishmanicidal effects by disrupting mitochondrial function. tandfonline.com A key event in this process is the depolarization of the mitochondrial membrane potential (ΔΨm). tandfonline.comsemanticscholar.org The loss of ΔΨm can impair vital functions such as ATP synthesis and can trigger the release of pro-apoptotic factors into the cytoplasm, initiating programmed cell death pathways. nih.gov The disruption of the parasite's energy metabolism and mitochondrial integrity is a significant contributor to the compound's antiparasitic action.

Treatment with natural product-derived alkaloids, including the steroidal class, has been associated with significant morphological and ultrastructural changes in Leishmania cells. tandfonline.comnih.gov Electron microscopy studies on parasites treated with related compounds have revealed alterations such as cell shrinkage, disruption of the mitochondrion-kinetoplast complex, and damage to the plasma membrane. nih.govnih.gov These profound structural changes are indicative of cellular distress and are consistent with an apoptotic-like cell death process, highlighting the compound's disruptive impact on the parasite's cellular integrity.

The culmination of ROS generation, mitochondrial dysfunction, and cellular damage is often the induction of apoptosis, or programmed cell death, in the parasite. tandfonline.comsemanticscholar.org Key markers of apoptosis in Leishmania include the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane and fragmentation of genomic DNA. nih.govnih.gov By activating these intrinsic suicide pathways, steroidal alkaloids can efficiently eliminate the parasites. researchgate.nettandfonline.com This apoptotic mechanism is a common mode of action for many effective antileishmanial compounds. semanticscholar.orgnih.gov

Non-protein thiols, such as glutathione (B108866) and trypanothione (B104310) in parasites, are critical components of the cellular antioxidant defense system, protecting against oxidative damage. tandfonline.com Steroidal alkaloids are proposed to deplete the levels of these non-protein thiols. tandfonline.com This reduction in the parasite's primary defense against oxidative stress would make it more vulnerable to the damaging effects of ROS, whether generated by the compound itself or by the host's immune response. The disruption of thiol homeostasis is therefore a key element in the putative antileishmanial mechanism of this class of compounds.

Antibacterial Efficacy (In Vitro Studies)

In addition to its antileishmanial properties, this compound has been evaluated for its in vitro antibacterial efficacy. The initial bioassay-guided phytochemical investigation of Sarcococca hookeriana tested this compound and related compounds against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netresearcherslinks.comebi.ac.uk

The compound was screened for activity against Bacillus subtilis, Micrococcus luteus, Streptococcus faecalis (all Gram-positive), and Pseudomonas pallida (Gram-negative). researcherslinks.comebi.ac.uk While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, related steroidal alkaloids from the same plant have shown potent activity, with MICs lower than the standard antibiotic ampicillin (B1664943) against certain strains. thieme-connect.com

| Bacterial Strain | Gram Stain | Activity of this compound |

|---|---|---|

| Bacillus subtilis | Positive | Activity reported ebi.ac.uk |

| Micrococcus luteus | Positive | Activity reported ebi.ac.uk |

| Streptococcus faecalis | Positive | Activity reported ebi.ac.uk |

| Pseudomonas pallida | Negative | Activity reported ebi.ac.uk |

Activity Spectrum Against Gram-Positive Bacterial Species (e.g., Bacillus subtilis, Micrococcus luteus, Streptococcus faecalis)

This compound has been evaluated in vitro for its antibacterial activity against a panel of Gram-positive bacteria. ebi.ac.uk Gram-positive bacteria are characterized by a thick peptidoglycan cell wall which retains the crystal violet stain in the Gram staining method. wikipedia.orgnih.gov The species tested include Bacillus subtilis, Micrococcus luteus, and Streptococcus faecalis (also known as Enterococcus faecalis). ebi.ac.ukebi.ac.uk Research confirms that this compound, as part of a broader study of compounds isolated from Sarcococca hookeriana, was tested for its antibacterial effects against these organisms. ebi.ac.ukresearchgate.net While the studies affirm that activity was observed, specific quantitative data such as zones of inhibition for this compound are not extensively detailed in the primary literature. ebi.ac.ukrhhz.net

Activity Spectrum Against Gram-Negative Bacterial Species (e.g., Pseudomonas pallida)

The compound's activity was also assessed against Gram-negative bacteria, which possess a thinner peptidoglycan layer and an outer membrane that prevents crystal violet stain retention. wikipedia.orgegrassbcollege.ac.in Specifically, this compound was tested in vitro for antibacterial action against Pseudomonas pallida. ebi.ac.ukebi.ac.uk The investigation confirmed that the compound was part of a group of steroidal alkaloids from Sarcococca hookeriana subjected to this screening. ebi.ac.uk

Minimum Inhibitory Concentration (MIC) Determinations and Comparative Antimicrobial Assessments

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. frontiersin.orgjmb.or.kr While this compound was tested for its antibacterial properties, specific MIC values for this individual compound against the tested bacterial strains are not explicitly reported in the available scientific literature. ebi.ac.ukresearchgate.netebi.ac.uk

However, studies on structurally related pregnane (B1235032) alkaloids isolated from the same plant provide context. For instance, Hookerianamide I and Hookerianamide H showed inhibitory activity against B. subtilis with MIC values of 69.4 µM and 323.8 µM, and against M. luteus with MICs of 34.7 µM and 323.8 µM, respectively. nih.gov Another study noted that five other pregnane alkaloids demonstrated good to moderate activity against Bacillus subtilis, Micrococcus luteus, Streptococcus faecalis, and Pseudomonas pallida, with some MIC values against B. subtilis being lower than 20 μg/mL. rhhz.net These findings for related compounds suggest the potential of this chemical class, although direct comparative assessment of this compound's potency remains to be detailed.

Table 1: Summary of In Vitro Antibacterial Activity Testing for this compound

| Bacterial Species | Gram Type | Activity Tested | Reported MIC for this compound |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | Yes ebi.ac.ukebi.ac.uk | Not Reported |

| Micrococcus luteus | Gram-Positive | Yes ebi.ac.ukebi.ac.uk | Not Reported |

| Streptococcus faecalis | Gram-Positive | Yes ebi.ac.ukebi.ac.uk | Not Reported |

| Pseudomonas pallida | Gram-Negative | Yes ebi.ac.ukebi.ac.uk | Not Reported |

Investigational Activity Against Prolyl Oligopeptidase (POP) (In Silico Studies)

Recent research has explored the therapeutic potential of alkaloids in neurodegenerative diseases by targeting prolyl oligopeptidase (POP), a serine protease implicated in the aggregation of alpha-synuclein (B15492655), a hallmark of Parkinson's disease. nih.govresearchgate.net this compound was identified as a putative inhibitor of POP through computational studies. nih.govnih.gov

Application of Computational Drug Discovery Workflows for POP Target Identification

This compound was selected as a candidate for investigation through a computational drug discovery workflow. nih.govnih.gov This in silico process began with the retrieval of alkaloid structures, including this compound, from the Chemical Entities of Biological Interest (ChEBI) database. nih.govnih.gov The compounds were then screened for their drug-like properties based on Lipinski's rule of five and their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles using software like Discovery Studio. nih.govnih.gov This filtering ensures that candidate molecules possess characteristics suitable for a potential central nervous system drug, such as the ability to cross the blood-brain barrier. nih.gov

Molecular Docking Simulations for Ligand-Protein Binding Affinity and Orientation Prediction

Following the initial screening, molecular docking simulations were performed to predict the binding affinity and orientation of this compound within the active site of the POP enzyme. nih.goviiarjournals.org This computational technique models the interaction between a ligand (this compound) and a protein target (POP) to estimate the strength of the bond, often expressed as a docking score. nih.govmdpi.com The study identified this compound as a promising lead compound, with docking scores that were better than or equivalent to those of known POP inhibitors that have reached clinical trials, such as Z-321 and S-17092. nih.govnih.gov Further analysis of the docking results indicated that this compound formed two hydrogen bonds with key amino acid residues in the POP active site, specifically with Cys255 and Arg643. researchgate.net

Molecular Dynamics (MD) Simulations for Assessment of Complex Stability and Conformational Changes

To further validate the docking predictions and assess the stability of the interaction over time, molecular dynamics (MD) simulations were conducted. nih.govnih.gov MD simulations provide insights into the dynamic movements of atoms and molecules, allowing researchers to observe the stability of the ligand-protein complex. researchgate.net The simulations for the this compound-POP complex confirmed its stability, indicating that the compound remained intact within the active site and maintained the binding orientation predicted by the docking studies. nih.govnih.gov These promising computational results suggest that this compound is a viable candidate for further in vitro investigation as a POP inhibitor. nih.gov

Table 2: Summary of In Silico Investigational Studies of this compound against Prolyl Oligopeptidase (POP)

| Computational Method | Purpose | Key Findings for this compound |

|---|---|---|

| Drug-Likeness & ADMET Screening | To filter candidate molecules from the ChEBI database based on physicochemical properties. nih.govnih.gov | Identified as a suitable candidate for further analysis. nih.gov |

| Molecular Docking | To predict binding affinity and interaction with the POP active site. nih.gov | Demonstrated favorable docking scores compared to clinical trial inhibitors; formed hydrogen bonds with Cys255 and Arg643. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | To assess the stability of the this compound-POP complex over time. nih.gov | The complex was found to be stable, with the compound remaining intact in the active site. nih.govnih.gov |

Mechanistic Implications for Neurodegenerative Disease Research and Alpha Synuclein Accumulation

The accumulation of the protein alpha-synuclein is a defining pathological feature of several neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies, and multiple system atrophy. nih.govfrontiersin.org In Parkinson's disease, the aggregation of alpha-synuclein into clusters called Lewy bodies is a key characteristic. nih.gov Research has identified prolyl oligopeptidase (POP), a type of serine protease enzyme, as a significant factor in promoting the aggregation of alpha-synuclein. nih.govnih.gov Studies have shown that POP is often found in the same locations as alpha-synuclein, and their interaction is more pronounced in the brains of individuals with Parkinson's disease, making POP a compelling target for therapeutic intervention. nih.gov

In the search for novel compounds to counter neurodegeneration, alkaloids have been of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-amyloid properties. nih.govnih.gov this compound, a steroidal alkaloid derived from the plant Sarcococca hookeriana, has been identified as a potential therapeutic agent in this context. nih.govresearchgate.net It is also recognized as an effective cholinesterase inhibitor, a mechanism relevant to treating cognitive symptoms in diseases like Alzheimer's. researchgate.net

A significant computational study investigated the potential of various alkaloids to inhibit prolyl oligopeptidase (POP). nih.gov This research identified this compound as one of several promising lead compounds against POP. nih.govnih.gov The study utilized molecular docking to assess the binding affinity between the alkaloids and the POP enzyme. The results indicated that this compound, among others, showed strong potential as a POP inhibitor. nih.gov

The findings from the molecular docking analysis revealed that this compound had a notable docking score, suggesting a strong binding affinity to the active site of the POP enzyme. This is a critical indicator of its potential to inhibit the enzyme's activity. The study compared these scores to known POP inhibitors that have undergone clinical trials, highlighting the potential of these newly identified natural compounds. nih.govnih.gov

Table 1: Molecular Docking Scores of Selected Alkaloids and Clinical POP Inhibitors

| Compound | Class | Source/Type | Molecular Docking Score (-CDOCKER energy) |

|---|---|---|---|

| This compound | Steroidal Alkaloid | Sarcococca hookeriana | 35.7176 |

| Metergoline | Ergot Alkaloid | Synthetic/Natural | 44.4338 |

| Pipercallosine | Enamide Alkaloid | Piper species | 36.8791 |

| Lobeline | Piperidine Alkaloid | Lobelia species | 35.6948 |

| Z-321 | Synthetic Inhibitor | Clinical Trial Drug | 37.6006 |

| S-17092 | Synthetic Inhibitor | Clinical Trial Drug | 37.1302 |

| JTP-4819 | Synthetic Inhibitor | Clinical Trial Drug | 32.5594 |

Data sourced from a 2021 computer-aided drug discovery study. nih.gov

Subsequent molecular dynamic simulations in the same study confirmed the stability of the complex formed between this compound and the POP enzyme. nih.gov These simulations indicated that the compound remained securely bound to the active site, maintaining the necessary interactions to inhibit the enzyme effectively. nih.govnih.gov By potentially inhibiting POP, this compound could interfere with the pathological cascade that leads to the aggregation of alpha-synuclein. This mechanism holds significant implications for the development of disease-modifying therapies for Parkinson's disease and other synucleinopathies. nih.gov The research provides a strong rationale for conducting further in vitro studies to validate the POP inhibitory activity of this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analogue Derivatization of Hookerianamide J

Elucidation of Key Structural Features Dictating Cholinesterase Inhibition

Hookerianamide J and related steroidal alkaloids from Sarcococca species have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov The analysis of various analogues has shed light on the structural requirements for this inhibition.

SAR studies on a series of pregnane-type steroidal alkaloids have highlighted the critical role of specific functional groups in their cholinesterase inhibitory potential. The nature of the substituent at the C-3 position of the steroidal backbone is a key determinant of activity. The presence of a tigloylamino group at this position has been associated with potent enzyme inhibition. mdpi.com

For example, the presence and position of hydroxyl or acetoxy groups on the steroidal rings influence the potency and selectivity of the compounds against AChE and BChE. These groups can form additional hydrogen bonds or steric interactions within the active site of the enzymes, thereby enhancing or diminishing the inhibitory effect. The specific configuration of these substituents in relation to the key pharmacophores, such as the C-3 tigloylamino group and the Ring A carbonyl, is therefore essential for potent cholinesterase inhibition.

SAR Contributions to Antileishmanial and Antibacterial Potency and Selectivity

Beyond its effects on cholinesterases, this compound and its congeners from Sarcococca hookeriana have shown promising activity against Leishmania major protozoa and various bacterial strains. tandfonline.comtandfonline.com SAR studies have begun to unravel the structural determinants of these activities.

A comprehensive study on 17 steroidal alkaloids from S. hookeriana and five of their semi-synthetic derivatives revealed that the functionalities on Ring A play a characteristic role in their antileishmanial activity. tandfonline.comnih.gov The combination of a C-4β acetoxy group, a C-2α hydroxyl group, and the nature of the C-3 side chain (with the exception of a benzoyl moiety) were found to be vital for potent activity. tandfonline.com Additionally, the presence of an α,β-unsaturated carbonyl system and an olefinic bond in the cyclopentane (B165970) ring (Ring D) were also identified as important contributors to increased antileishmanial potency. tandfonline.com For instance, derivatization of related alkaloids, such as acetylation and O-alkylation, led to enhanced antileishmanial effects, underscoring the potential for chemical modification to improve potency. tandfonline.com

With regard to antibacterial activity, several steroidal alkaloids from Sarcococca species have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. mdpi.comtandfonline.com Compounds such as epipachysamine-E-5-ene-4-one and iso-N-formylchonemorphine have exhibited strong antibacterial action. mdpi.comtandfonline.com While a detailed SAR for the antibacterial effects of this compound itself is not fully elucidated, comparative analysis of related active compounds suggests that the substitution pattern on the steroidal nucleus, particularly the presence of specific functional groups on Rings A and B, influences the antibacterial spectrum and potency.

| Compound | Antileishmanial IC₅₀ (µg/mL) vs. L. major | Antibacterial MIC (mg/mL) vs. B. cereus | Antibacterial MIC (mg/mL) vs. E. coli |

|---|---|---|---|

| Compound 2 (from Devkota et al., 2007) | 0.20 | N/A | N/A |

| Compound 5 (from Devkota et al., 2007) | 3.36 | N/A | N/A |

| Compound 10a (Derivative) | 2.12 | N/A | N/A |

| Compound 10b (Derivative) | 1.22 | N/A | N/A |

| Epipachysamine-E-5-ene-4-one (1) | N/A | 0.0312 | 0.0625 |

| iso-N-formylchonemorphine (3) | N/A | 0.0625 | 0.125 |

Rational Design and Synthesis of this compound Analogues for Enhanced Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop new chemical entities that can serve as leads for drug development.

Semi-synthetic modification of the natural this compound scaffold is a promising strategy to generate a library of analogues for biological evaluation. Based on work with related steroidal alkaloids, several approaches can be envisioned. tandfonline.comtandfonline.com

Modification of Ring A: Given the importance of Ring A functionalities, modifications such as the introduction of different substituents at C-2 and C-4, or the alteration of the carbonyl group, could lead to enhanced activity.

Derivatization of the C-3 Side Chain: The tigloylamino group at C-3 is a key pharmacophore. Synthesis of analogues with different acylamino groups could modulate the interaction with biological targets.

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as a pyrazoline ring, onto the steroid skeleton has been shown to extend the pharmacological activity of other steroids. nih.gov This strategy could be applied to this compound to explore new biological activities.

Functionalization of the C-20 Amino Group: The amino group at C-20 is another site for modification. Altering the nature of the nitrogen substituents could influence the compound's physicochemical properties and biological activity.

Examples of semi-synthetic modifications performed on related Sarcococca alkaloids include acetylation, O-alkylation, and oxidation, which have resulted in derivatives with altered antileishmanial activity. tandfonline.com

The optimization of the pharmacological profile of this compound analogues involves a multi-pronged approach aimed at improving their drug-like properties. This includes enhancing target specificity, increasing metabolic stability, and improving bioavailability. dokumen.pub

Structure-Based Drug Design: Utilizing computational methods such as molecular docking, the interaction of this compound analogues with their target enzymes (e.g., cholinesterases, leishmanial enzymes) can be modeled. researchgate.net This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is crucial. Modifications can be made to improve metabolic stability, for instance, by blocking sites of metabolism or by introducing groups that enhance solubility and absorption.

Combinatorial Chemistry and High-Throughput Screening: The generation of focused libraries of analogues around the this compound scaffold, followed by high-throughput screening, can accelerate the discovery of compounds with superior pharmacological profiles.

By integrating SAR data with modern drug design and synthetic strategies, it is feasible to develop novel this compound analogues with enhanced therapeutic potential.

Application of Advanced Computational Chemistry in SAR Prediction and Optimization

The exploration of this compound's therapeutic potential has been significantly advanced through the application of sophisticated computational chemistry techniques. These in silico methods, including molecular docking and molecular dynamics simulations, provide deep insights into the molecular basis of the compound's biological activities, facilitating the prediction of its structure-activity relationships (SAR) and paving the way for future optimization.

Molecular Docking Studies

Molecular docking has been a primary computational tool used to investigate and predict the interaction between this compound and its biological targets. These studies simulate the binding of this compound (the ligand) into the active site of a target protein, predicting its binding affinity and orientation.

One of the key applications has been in identifying its potential as an inhibitor of Prolyl Oligopeptidase (POP), a protein implicated in neurodegenerative conditions like Parkinson's disease. In these computational investigations, this compound was selected along with other alkaloids for virtual screening against the POP enzyme. The results identified it as a promising lead compound. peerj.com

The docking analyses revealed specific intermolecular interactions that stabilize the this compound-POP complex. Notably, the simulations predicted the formation of crucial hydrogen bonds between the compound and key amino acid residues within the enzyme's active site, such as Cys255 and Arg643. researchgate.net These interactions are critical for its inhibitory potential. The docking scores for this compound were found to be comparable to those of known POP inhibitors that have undergone clinical trials, such as Z-321 and S-17092, further underscoring its promise as a therapeutic candidate. peerj.com

Similar computational approaches have been applied to understand its activity as a cholinesterase inhibitor, a mechanism relevant for Alzheimer's disease treatment. researchgate.netdokumen.pub While detailed docking studies specifically for this compound against acetylcholinesterase (AChE) are part of broader screenings of alkaloids, the research on related steroidal alkaloids from Sarcococca hookeriana shows a common binding mode. researchgate.netresearchgate.net These studies suggest that the steroidal backbone typically orients within the aromatic gorge of the enzyme, leading to inhibition. researchgate.net

Molecular Dynamics (MD) Simulations

To further refine the predictions from molecular docking, molecular dynamics (MD) simulations have been employed. While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.

In the context of its interaction with Prolyl Oligopeptidase (POP), MD simulations were performed on the complex formed by this compound and the enzyme. The results of these simulations indicated high stability of the compound within the active site, reinforcing the findings from the initial docking studies. peerj.com This stability is a key predictor of a compound's potential to act as an effective inhibitor.

The combination of molecular docking to predict binding modes and MD simulations to confirm their stability provides a powerful computational workflow for SAR prediction. This dual approach validates the potential of this compound as a viable lead structure for developing novel inhibitors against specific disease targets. While the derivatization of this compound based on these computational insights has not been extensively reported, these detailed molecular interaction maps provide a solid foundation for the rational design and optimization of future analogues with enhanced potency and selectivity.

Table of Compound-Target Interactions Predicted by Molecular Docking

| Compound | Target Enzyme | Key Interacting Residues | Interaction Type | Source |

| This compound | Prolyl Oligopeptidase (POP) | Cys255 | Hydrogen Bond | researchgate.net |

| This compound | Prolyl Oligopeptidase (POP) | Arg643 | Hydrogen Bond | researchgate.net |

Biosynthetic Pathways and Synthetic Accessibility of Hookerianamide J

Proposed Biosynthetic Origin of Pregnane-Type Steroidal Alkaloids in Sarcococca Species

The biosynthesis of complex natural products like Hookerianamide J is a multi-step process involving various precursors and enzymatic transformations. While the specific pathway for this compound has not been fully elucidated, a general understanding can be derived from the established biosynthesis of steroidal alkaloids in related species. mdpi.com

Elucidation of Precursor Pathways (e.g., Acetate-Mevalonate Pathway, S-Squalene-2,3-Epoxide Cycle)

The biosynthesis of the steroidal backbone of pregnane-type alkaloids in plants is understood to originate from the cytoplasmic mevalonic acid (MVA) pathway. mdpi.com This pathway utilizes acetyl-CoA as a starting block to construct isoprene (B109036) units, which are the fundamental building blocks of terpenes and steroids.

Key steps in the precursor pathways include:

Acetate-Mevalonate Pathway : This pathway converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental building blocks for all isoprenoids.

Squalene Synthesis : IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce the 30-carbon triterpene, squalene.

Squalene-2,3-Epoxide Cycle : Squalene undergoes epoxidation to form (S)-squalene-2,3-epoxide. This crucial intermediate is then cyclized by specific oxidosqualene cyclases to form the characteristic tetracyclic steroidal core, typically cycloartenol (B190886) in plants, which is then further converted to cholesterol. Cholesterol then serves as the primary precursor for various steroidal compounds, including pregnane-type alkaloids. mdpi.com

Identification of Key Enzymatic Transformations and Stereochemical Control Points

Following the formation of the basic steroidal skeleton, a series of enzymatic modifications occur to yield the diverse range of steroidal alkaloids found in Sarcococca species. These transformations are catalyzed by specific enzymes that ensure high regio- and stereoselectivity. core.ac.uk

Key enzymatic transformations likely involved in the biosynthesis of this compound and related alkaloids include:

Cytochrome P450 Monooxygenases (CYP450s) : This large family of enzymes is crucial for hydroxylating the steroid core at various positions. These hydroxylations are critical for introducing functional groups that can be further modified. mdpi.com

Aminotransferases : These enzymes are responsible for introducing the nitrogen atoms characteristic of alkaloids. The source of the nitrogen is typically an amino acid.

Methyltransferases : These enzymes add methyl groups to nitrogen or oxygen atoms, such as in the N,N-dimethylamino group found in many Sarcococca alkaloids.

Acyltransferases : These enzymes attach various acyl groups to the steroidal backbone, contributing to the structural diversity of these compounds. For instance, this compound possesses a senecioylamino group. ontosight.ai

Oxidoreductases : These enzymes are involved in the formation of double bonds and other redox modifications of the steroidal skeleton.

The precise stereochemistry of this compound at its numerous chiral centers is established by the high stereospecificity of the enzymes involved in the biosynthetic pathway. core.ac.uk

Synthetic Chemistry Approaches for this compound and its Core Steroidal Scaffold

The complex, stereochemically rich structure of pregnane-type steroidal alkaloids like this compound presents a significant challenge for chemical synthesis. researchgate.net

Exploration of Potential Total Synthesis Strategies

While a total synthesis of this compound has not yet been reported, strategies for synthesizing related pregnane-type steroids can provide a blueprint. A common approach involves the use of a readily available steroid as a starting material, followed by a series of chemical modifications to introduce the desired functional groups. rsc.org Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then joined, could also be employed to improve efficiency. researchgate.net

A potential retrosynthetic analysis of this compound would likely involve disconnecting the side chains at C-3 and C-20, and then focusing on the construction of the functionalized pregnane (B1235032) core.

Development of Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, offers a powerful approach for the synthesis of complex natural products like this compound. nih.govacs.org Biocatalysis can be used to introduce specific functional groups with high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. core.ac.uknih.gov

Potential applications of biocatalysis in the synthesis of this compound include:

Enzymatic Hydroxylation : Using hydroxylases to introduce hydroxyl groups at specific positions on the steroid nucleus. nih.gov

Enzymatic Resolution : Employing lipases or other hydrolases for the kinetic resolution of racemic intermediates, ensuring the correct stereochemistry. mdpi.com

Enzymatic Acylation/Deacylation : Utilizing enzymes to selectively add or remove acyl groups.

Recent advances have seen the successful use of chemoenzymatic strategies for the synthesis of other complex alkaloids, demonstrating the potential of this approach. mdpi.com

Challenges and Opportunities in Scalable and Sustainable Production of the Compound

The production of this compound, whether through extraction from natural sources or through chemical synthesis, faces several challenges.

Challenges:

Low Abundance in Natural Sources : Like many bioactive natural products, this compound is likely present in low concentrations in Sarcococca hookeriana, making extraction and purification difficult and costly. researchgate.net

Complexity of Chemical Synthesis : The multi-step nature and stereochemical complexity of any total synthesis would make it a long and low-yielding process, unsuitable for large-scale production. researchgate.net

Scalability of Biocatalytic Steps : While chemoenzymatic approaches are promising, scaling up enzymatic reactions can present its own set of challenges, including enzyme stability and cost. atlantisbioscience.com

Environmental Concerns : Traditional chemical synthesis often relies on harsh reagents and solvents, raising environmental concerns.

Opportunities:

Metabolic Engineering : Engineering microorganisms like Saccharomyces cerevisiae or plants to produce this compound or its precursors could offer a sustainable and scalable production platform. nih.gov

Cell-Free Biosynthesis : Utilizing cell-free enzymatic systems could bypass the complexities of working with whole cells and allow for higher product yields.

Improved Synthetic Methods : The development of new and more efficient synthetic methodologies could make the total synthesis of this compound more feasible. researchgate.net

In Vitro Cultivation : Plant tissue and cell culture techniques could be optimized for the production of steroidal alkaloids, providing a controlled and sustainable source. researchgate.net

Future Research Trajectories and Broader Academic Impact of Hookerianamide J Research

Comprehensive Mechanistic Characterization of Bioactivities at the Molecular and Cellular Levels

A primary focus of future research would be to unravel the precise mechanisms by which Hookerianamide J exerts its biological effects. This would involve a multi-faceted approach to understand its interactions at the molecular and cellular levels. Key research questions would include:

Target Identification and Validation: Identifying the specific molecular targets of this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint the proteins or pathways with which the compound interacts.

Enzyme Kinetics and Inhibition Studies: Should this compound exhibit inhibitory activity against enzymes like acetylcholinesterase or butyrylcholinesterase, detailed kinetic studies would be necessary to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Pathway Analysis: Investigating the impact of this compound on various cellular signaling pathways would be crucial. This could involve studying its effects on pathways related to cell proliferation, apoptosis, inflammation, and neurological function.

Exploration of Unreported Biological Activities through High-Throughput Screening

The known biological activities of related Hookerianamides provide a starting point, but the full therapeutic potential of this compound may lie in undiscovered areas. High-throughput screening (HTS) offers a powerful tool to rapidly assess the compound against a vast array of biological targets and cellular models. This could uncover novel activities in areas such as:

Anticancer Activity: Screening against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects, potentially leading to the development of new anticancer agents.

Antimicrobial and Antiviral Properties: Testing against a broad spectrum of bacteria, fungi, and viruses could identify new leads for infectious disease therapies.

Immunomodulatory Effects: Assessing the impact on immune cell function could uncover potential applications in treating autoimmune diseases or inflammation.

Integration of Advanced Computational Modeling for De Novo Drug Design and Discovery

Computational approaches are integral to modern drug discovery. In the context of this compound, these tools could be leveraged to:

Structure-Activity Relationship (SAR) Studies: Once the structure of this compound is determined, computational modeling can be used to understand how modifications to its chemical structure affect its biological activity. This knowledge is crucial for designing more potent and selective analogues.

Molecular Docking and Simulation: These techniques can predict how this compound binds to its molecular targets, providing insights into the key interactions that drive its activity.

De Novo Design: Using the this compound scaffold as a starting point, computational algorithms can design novel molecules with potentially improved pharmacological properties.

Application of Systems Biology and Network Pharmacology Approaches to Elucidate Polypharmacology

Many natural products exhibit their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Systems biology and network pharmacology offer a holistic approach to understanding these complex interactions. For this compound, these methods could:

Construct Drug-Target-Disease Networks: By integrating data from various sources, researchers can build networks that visualize the complex relationships between this compound, its potential targets, and associated diseases.

Development of Biotechnological Strategies for Sustainable Supply and Production of this compound and its Analogues

The natural abundance of this compound may be limited, necessitating the development of sustainable production methods. Biotechnological approaches offer promising solutions:

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound in Sarcococca plants is a critical first step.

Metabolic Engineering: Once the biosynthetic pathway is understood, it can be engineered into microbial hosts like yeast or bacteria, enabling large-scale, cost-effective production through fermentation.

Synthetic Biology Approaches: The construction of novel biosynthetic pathways in engineered organisms could lead to the production of not only this compound but also a diverse range of novel analogues with potentially enhanced therapeutic properties.

Q & A

Q. How is Hookerianamide J identified and characterized in natural sources?

Researchers typically employ a combination of spectroscopic techniques (NMR, MS, UV-Vis) and chromatographic methods (HPLC, TLC) to isolate and identify this compound from plant extracts. Structural elucidation involves comparing spectral data with existing databases and published analogs. For novel compounds, X-ray crystallography may confirm stereochemistry .

Q. What experimental variables are critical for optimizing this compound synthesis?

Key variables include reaction temperature, solvent polarity, catalyst selection, and protection/deprotection strategies for reactive functional groups. Systematic Design of Experiments (DoE) can minimize trial-and-error approaches. Reaction progress should be monitored via LC-MS or FTIR to identify intermediates and byproducts .

Q. How can researchers assess this compound’s initial bioactivity in vitro?

Standard assays include cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., kinase or protease targets). Dose-response curves and IC50 values should be validated with positive controls. Triplicate experiments and statistical analysis (ANOVA) are essential to confirm reproducibility .

Q. What protocols ensure this compound’s stability during storage and experimentation?

Stability studies under varying pH, temperature, and light conditions are critical. Analytical techniques like HPLC-UV quantify degradation products. Lyophilization or inert-atmosphere storage in amber vials is recommended for labile compounds. Accelerated stability testing (40°C/75% RH) predicts long-term behavior .

Q. Why is this compound’s natural source yield inconsistent across studies?

Variability arises from factors like plant age, geographic origin, and extraction methods (e.g., Soxhlet vs. supercritical CO2). Metabolomic profiling of source material can identify environmental or genetic influences on secondary metabolite production .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Discrepancies may stem from differences in cell lines, assay conditions, or compound purity. Researchers should cross-validate findings using orthogonal assays (e.g., flow cytometry vs. Western blot) and report purity levels (≥95% by HPLC). Meta-analyses of published data can identify confounding variables .

Q. What computational methods predict this compound’s molecular interactions?

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. QSAR studies require curated datasets of analogs to correlate structural features with activity. Validate predictions with SPR or ITC binding assays .

Q. How do structural modifications affect this compound’s pharmacological profile?

Semisynthetic analogs with targeted substitutions (e.g., hydroxylation, methylation) are screened for ADMET properties using in silico tools (SwissADME) and in vitro models (Caco-2 permeability, microsomal stability). SAR trends should be analyzed with multivariate statistics .

Q. What strategies address low bioavailability in preclinical models?

Formulation approaches include nanoencapsulation (liposomes, PLGA nanoparticles) or prodrug design. Pharmacokinetic studies (plasma half-life, tissue distribution) guide dosage optimization. Synergistic combinations with bioavailability enhancers (e.g., piperine) may improve outcomes .

Q. How can researchers resolve spectral overlaps in this compound’s NMR data?

Advanced 2D NMR techniques (HSQC, HMBC, NOESY) differentiate overlapping signals. Isotopic labeling (13C/15N) or cryoprobes enhance sensitivity. For ambiguous cases, compare experimental shifts with DFT-calculated NMR spectra .

Methodological Considerations

Q. What statistical frameworks validate this compound’s dose-dependent effects?

Nonlinear regression models (e.g., Hill equation) fit dose-response data. Bootstrap resampling or Bayesian methods quantify uncertainty. For multi-target effects, systems pharmacology models integrate omics data .

Q. How to ensure reproducibility in this compound studies?

Adhere to FAIR principles: document synthetic protocols (including batch-specific impurities), share raw spectral data in repositories (Zenodo), and pre-register study designs. Collaborative inter-laboratory validation minimizes technical bias .

Q. What ethical guidelines apply to this compound’s ethnobotanical research?

Prior informed consent from indigenous communities is mandatory for studying traditional medicinal sources. Benefit-sharing agreements and compliance with the Nagoya Protocol ensure ethical sourcing .

Data Presentation Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.